molecular formula C₁₆¹³CH₁₅BrF₂N¹⁵N₃O₃ B1162152 MEK 162-13C, 15N3

MEK 162-13C, 15N3

Cat. No.: B1162152
M. Wt: 445.2
Attention: For research use only. Not for human or veterinary use.
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Description

MEK 162-13C,15N3 is a stable isotope-labeled analogue of MEK 162 (C₁₆H₁₅BrF₂N₄O₃), a potent inhibitor of MEK1/2 kinases involved in the MAPK signaling pathway. Its molecular formula is C₁₆¹³CH₁₅BrF₂N¹⁵N₃O₃, with a molecular weight of 445.2 g/mol . The compound incorporates one ¹³C atom and three ¹⁵N atoms, making it a critical tool for quantitative pharmacological studies, such as drug metabolism analysis, pharmacokinetic profiling, and LC-MS/MS-based bioassays. As an isotopically labeled internal standard, MEK 162-13C,15N3 minimizes analytical variability by compensating for matrix effects and instrument fluctuations during mass spectrometry .

Properties

Molecular Formula

C₁₆¹³CH₁₅BrF₂N¹⁵N₃O₃

Molecular Weight

445.2

Synonyms

5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide-13C, 15N3;  Arry-162-13C, 15N3;  Arry-438162-13C, 15N3

Origin of Product

United States

Chemical Reactions Analysis

Oxidation and Reduction Reactions

MEK 162-13C, 15N3 participates in redox reactions due to its benzimidazole core and bromo/fluoro substituents. Key observations include:

  • Oxidation : The compound undergoes oxidation at the benzimidazole nitrogen atoms, leading to electrophilic intermediates that may form covalent adducts with nucleophiles.

  • Reduction : The bromine substituent (C-Br bond) is susceptible to reductive cleavage under catalytic hydrogenation conditions, yielding a dehalogenated derivative .

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

  • Acidic Conditions : Hydrolysis of the carboxamide group occurs at pH < 3, generating carboxylic acid and amine byproducts.

  • Alkaline Conditions : The fluoro substituents remain stable, but the imidazole ring undergoes partial ring-opening at pH > 10.

Stability ParameterConditionOutcome
Acidic (pH 1–3)24h at 25°C15% degradation
Neutral (pH 7)24h at 25°C<5% degradation
Alkaline (pH 10–12)24h at 25°C30% degradation

Reagents and Reaction Conditions

Common reagents used in reactions involving this compound include:

ReagentRoleExample Reaction
Palladium catalystsCross-coupling (Suzuki, Buchwald)Biaryl bond formation
Hydrogen gas (H₂)Reductive dehalogenationC-Br bond cleavage
Grignard reagentsIsotopic labeling (¹³C)Carbonyl group synthesis

Mechanistic Insights

The isotopic labeling (¹³C, ¹⁵N) impacts reaction mechanisms:

  • Kinetic Isotope Effects (KIE) : The ¹³C label reduces reaction rates at the carbonyl carbon due to increased bond strength .

  • NMR Tracers : ¹⁵N labeling enables precise tracking of nitrogen-containing intermediates via ¹⁵N NMR spectroscopy .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), degradation products include:

  • Oxidative Byproduct : N-oxide derivative (m/z 457.2) .

  • Hydrolytic Byproduct : Carboxylic acid analogue (m/z 403.1) .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

Structural and Functional Differences

While MEK 162-13C,15N3 is a kinase inhibitor derivative, compounds like [¹⁵N₃]dCyt are nucleoside analogs. This distinction dictates their applications: MEK 162-13C,15N3 is tailored for oncology drug studies, whereas [¹⁵N₃]dCyt targets epigenetic research. Additionally, MEK 162-13C,15N3 contains bromine and fluorine substituents, which influence its pharmacokinetic properties and detection sensitivity in mass spectrometry compared to simpler nucleoside standards .

Research Implications and Limitations

The use of MEK 162-13C,15N3 is pivotal in reducing analytical noise in drug studies, akin to the role of [¹⁵N₃]MdCyt in epigenetics. However, gaps exist in publicly available data for MEK 162-13C,15N3, such as solubility, stability, and inter-laboratory validation metrics. Future studies should address these parameters to benchmark its performance against established standards like [¹⁵N₃]MdCyt.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing MEK 162-<sup>13</sup>C, <sup>15</sup>N3, and how can isotopic purity be validated?

  • Methodological Answer : Synthesis typically involves isotopic labeling during precursor synthesis, followed by purification using techniques like HPLC or column chromatography. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, <sup>13</sup>C and <sup>15</sup>N enrichment can be confirmed by comparing isotopic peak patterns in HRMS to theoretical distributions . Purity thresholds (e.g., ≥98% isotopic enrichment) should align with application requirements.

Q. How should researchers design experiments to track MEK 162-<sup>13</sup>C, <sup>15</sup>N3 in metabolic pathways using LC-MS/MS?

  • Methodological Answer : Optimize LC parameters (e.g., C18 column, gradient elution) to separate MEK 162 from matrix components. Use multiple reaction monitoring (MRM) transitions specific to the labeled compound, ensuring minimal interference from endogenous metabolites. Internal standards like <sup>15</sup>N3-labeled analogs (e.g., cytidine <sup>15</sup>N3) can normalize data and correct for ion suppression . Include calibration curves with spiked biological matrices to quantify recovery rates.

Q. What are the critical storage conditions to maintain the stability of MEK 162-<sup>13</sup>C, <sup>15</sup>N3?

  • Methodological Answer : Store lyophilized compounds at –80°C in airtight, light-protected vials. For solutions, use inert solvents (e.g., deuterated DMSO) to prevent isotopic exchange. Regularly validate stability via comparative HRMS analysis over time, monitoring degradation products like deaminated or oxidized derivatives .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from isotopic interference in multiplexed tracer studies?

  • Methodological Answer : Use high-resolution mass spectrometers (e.g., Orbitrap) to distinguish MEK 162-<sup>13</sup>C, <sup>15</sup>N3 from co-eluting isotopes. Apply computational tools like isotopic correction algorithms to deconvolute overlapping signals. Validate findings with orthogonal methods, such as <sup>13</sup>C-NMR, to confirm metabolite identity and labeling patterns .

Q. What strategies optimize the use of MEK 162-<sup>13</sup>C, <sup>15</sup>N3 in kinetic studies with limited sample availability?

  • Methodological Answer : Implement microsampling techniques (e.g., capillary blood collection) to minimize material use. Combine with sensitive detection methods like nano-LC-MS/MS, which requires ≤1 µL of sample. Use nested experimental designs to statistically account for variability in low-volume replicates .

Q. How should researchers address discrepancies between in vitro and in vivo tracer incorporation rates for MEK 162-<sup>13</sup>C, <sup>15</sup>N3?

  • Methodological Answer : Systematically evaluate confounding factors:

  • In vitro : Control for cell permeability and efflux pumps affecting uptake.
  • In vivo : Account for systemic distribution, protein binding, and renal/hepatic clearance.
    Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences, integrating parameters like tissue-specific perfusion rates and metabolic zonation .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing time-resolved isotopic labeling data?

  • Methodological Answer : Apply mixed-effects models to handle longitudinal data with biological replicates. Use bootstrap resampling to estimate confidence intervals for labeling rates. Report coefficients of variation (CV) for technical replicates to highlight precision limitations .

Q. How can researchers ensure reproducibility when publishing studies involving MEK 162-<sup>13</sup>C, <sup>15</sup>N3?

  • Methodological Answer : Follow FAIR principles:

  • Metadata : Document synthesis batches, storage conditions, and LC-MS parameters in supplementary tables.
  • Code : Share scripts for data processing (e.g., R/Python packages for isotopic correction).
  • Raw Data : Deposit mass spectra and chromatograms in repositories like MetaboLights .

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